5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a boron-containing oxaborol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol is being explored for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to bind to multiple receptors makes it a promising candidate for drug development.
Medicine: In medicine, this compound may be investigated for its therapeutic effects
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to the creation of novel products with enhanced performance.
Mechanism of Action
The mechanism by which 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to receptors, leading to biological activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanol
Flmodafinil
Various indole derivatives
Uniqueness: 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol stands out due to its unique boron-containing oxaborol ring and the presence of multiple fluorine atoms. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-3,3-bis(4-fluorophenyl)-1-hydroxy-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BF3O2/c21-14-5-1-12(2-6-14)19(13-3-7-15(22)8-4-13)17-11-16(23)9-10-18(17)20(24)25-19/h1-11,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMSYJIUICZFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=C(C=C2)F)C(O1)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2366993-30-6 |
Source
|
Record name | 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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